molecular formula C24H18N6O2S2 B2449523 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate CAS No. 333409-11-3

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate

Cat. No.: B2449523
CAS No.: 333409-11-3
M. Wt: 486.57
InChI Key: WNGAWHNBVQBICP-UHFFFAOYSA-N
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Description

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound featuring a quinoxaline core substituted with benzimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate typically involves multi-step organic reactions. One common route includes the formation of benzimidazole derivatives followed by their attachment to a quinoxaline core. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is unique due to its dual functionality, combining the properties of both benzimidazole and quinoxaline moieties.

Properties

IUPAC Name

2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGAWHNBVQBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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